N-(1,3-thiazol-4-ylmethyl)ethanamine
Overview
Description
“N-(1,3-thiazol-4-ylmethyl)ethanamine” is a biochemical used for proteomics research . It has a molecular formula of C6H10N2S and a molecular weight of 142.22 .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results. It is mentioned as a biochemical for proteomics research , suggesting it may be involved in various biochemical reactions.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 142.22 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Relevant Papers One relevant paper found discusses the design, synthesis, and fungicidal activities evaluation of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives . This paper could provide valuable insights into the potential applications and properties of “this compound” and similar compounds.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of derivatives of N-(1,3-thiazol-4-ylmethyl)ethanamine involves the synthesis of compounds that serve as potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown potential for therapeutic intervention in Alzheimer's disease due to their inhibitory activity and negligible cytotoxicity against human cell lines, suggesting a promising avenue for the development of Alzheimer's treatments (Pejchal et al., 2016).
Antimicrobial and Antifungal Activity
Another application is found in the antimicrobial and antifungal domain. Cu(II) complexes of certain derivatives demonstrated good DNA binding propensity and showed notable antimicrobial activity against a variety of bacterial strains. These complexes also displayed cytotoxic effects in in vitro assays, highlighting their potential as antibacterial agents (Kumar et al., 2012).
Anticancer Properties
Furthermore, specific derivatives have been synthesized and characterized for their cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity. They exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, indicating their potential in anticancer therapy (Zablotskaya et al., 2013).
Antihistamine Activity
Additionally, the analysis of H1-antihistamine activity in relation to chromatographic data of derivatives showed potential interaction models with the human histamine H1-receptor, suggesting applications in allergy treatment (Brzezińska et al., 2003).
Quantum Chemical Analysis
Derivatives have also been analyzed for their corrosion inhibition performances on iron metal using quantum chemical parameters and molecular dynamics simulations. This indicates the relevance of such compounds in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).
Properties
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-7-3-6-4-9-5-8-6/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNIMTCZOHISPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CSC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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